molecular formula C27H22N4O6S B11487163 Methyl 5'-amino-6'-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-B]pyran]-3'-carboxylate

Methyl 5'-amino-6'-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-B]pyran]-3'-carboxylate

Cat. No.: B11487163
M. Wt: 530.6 g/mol
InChI Key: IMPMUDAEINSECV-UHFFFAOYSA-N
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Description

Methyl 5’-amino-6’-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-B]pyran]-3’-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5’-amino-6’-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-B]pyran]-3’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Spirocyclization: The indole derivative undergoes spirocyclization with a thieno[3,2-B]pyran moiety under acidic or basic conditions.

    Functional Group Introduction:

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5’-amino-6’-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-B]pyran]-3’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert cyano groups to amines or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s potential as a pharmacophore is investigated. It may exhibit biological activity such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new medications for various diseases.

Industry

In the industrial sector, the compound’s properties are explored for applications in material science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 5’-amino-6’-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-B]pyran]-3’-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5’-amino-6’-cyano-1-{[(4-hydroxyphenyl)carbamoyl]methyl}-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-B]pyran]-3’-carboxylate
  • Methyl 5’-amino-6’-cyano-1-{[(4-chlorophenyl)carbamoyl]methyl}-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-B]pyran]-3’-carboxylate

Uniqueness

The uniqueness of Methyl 5’-amino-6’-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-B]pyran]-3’-carboxylate lies in its specific functional groups and spirocyclic structure. These features confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C27H22N4O6S

Molecular Weight

530.6 g/mol

IUPAC Name

methyl 5'-amino-6'-cyano-1-[2-(4-methoxyanilino)-2-oxoethyl]-2'-methyl-2-oxospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate

InChI

InChI=1S/C27H22N4O6S/c1-14-21(25(33)36-3)22-23(38-14)27(18(12-28)24(29)37-22)17-6-4-5-7-19(17)31(26(27)34)13-20(32)30-15-8-10-16(35-2)11-9-15/h4-11H,13,29H2,1-3H3,(H,30,32)

InChI Key

IMPMUDAEINSECV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C3(C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)OC)C(=C(O2)N)C#N)C(=O)OC

Origin of Product

United States

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